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Molybdenum, tetramethoxyoxo-

Cat. No.: B14293555
CAS No.: 126769-40-2
M. Wt: 240.12 g/mol
InChI Key: OPVWHNDEMUUVKZ-UHFFFAOYSA-N
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Description

Contextualization within Transition Metal Coordination Chemistry

Molybdenum, a second-row transition metal located in Group 6 of the periodic table, exhibits a rich and versatile coordination chemistry. globalauthorid.com Its chemical behavior is characterized by a wide range of accessible oxidation states, from -2 to +6, the ability to coordinate with a vast array of inorganic and organic ligands, and a propensity to form polynuclear clusters, often with metal-metal bonds. globalauthorid.comacs.org The +6 oxidation state is one of the most stable and common, forming the basis for a vast family of compounds, including the industrially significant molybdenum trioxide (MoO₃) and various molybdate (B1676688) salts. researchgate.netwikipedia.org In coordination chemistry, molybdenum complexes are studied for their varied stereochemistry and coordination numbers, which can range from 4 to 8, making them fascinating subjects for fundamental research and practical applications. globalauthorid.com

Significance of Molybdenum Oxo Species in Advanced Chemical Research

Molybdenum oxo species, compounds containing a molybdenum-oxygen bond, are of paramount importance in diverse areas of chemical research. The Mo=O functional group is a cornerstone of molybdenum chemistry, playing a pivotal role in both biological systems and industrial catalysis. acs.orgnih.gov Many molybdoenzymes, such as sulfite (B76179) oxidase and xanthine (B1682287) oxidase, feature a molybdenum-oxo center where critical substrate transformation reactions occur. scripps.edu This has spurred significant research into synthetic model complexes that mimic the structure and function of these enzyme active sites. acs.org

In industrial chemistry, molybdenum oxides are crucial components in catalysts for large-scale processes like hydrodesulfurization in petroleum refining and selective oxidation of hydrocarbons, such as the production of acrylonitrile (B1666552) and formaldehyde (B43269). researchgate.netacs.org High-valent molybdenum-oxo species are also investigated as catalysts for a range of organic transformations, including olefin epoxidation, hydrosilylation, and oxygen atom transfer (OAT) reactions. researchgate.netsamipubco.comjyu.fi Their ability to mediate the transfer of an oxygen atom makes them valuable reagents and catalysts in synthetic chemistry. scripps.edujyu.fi

Overview of Molybdenum(VI) Oxo-Alkoxide Complexes: A Class of Versatile Compounds

Within the vast family of molybdenum-oxo compounds, Molybdenum(VI) oxo-alkoxides represent a versatile and extensively studied subclass. These compounds feature a molybdenum(VI) center bonded to both an oxo ligand (O²⁻) and one or more alkoxide ligands (RO⁻). They are generally categorized based on the number of oxo ligands, with monooxo [Mo(O)]⁴⁺ and dioxo [Mo(O)₂]²⁺ species being the most common. acs.orgoregonstate.edu

Molybdenum(VI) oxo-alkoxides are of significant interest as they serve as soluble, molecular models for heterogeneous metal oxide catalysts, providing insights into the structure of active sites and reaction mechanisms at a molecular level. acs.orgresearchgate.net They are also important precursors for the synthesis of high-purity metal oxide materials through methods like sol-gel processes and chemical vapor deposition. acs.orgresearchgate.net The steric and electronic properties of the alkoxide ligands can be systematically varied, allowing for fine-tuning of the reactivity, solubility, and structural characteristics of the resulting complexes. oregonstate.edu Their structures can range from simple monomers to complex dimeric or polynuclear clusters, often featuring bridging oxo or alkoxide groups. researchgate.netrsc.org

Molybdenum, tetramethoxyoxo- [MoO(OCH₃)₄]

The specific compound, Molybdenum, tetramethoxyoxo-, also known as oxotetramethoxymolybdenum(VI), is a member of the monooxoalkoxide family. While detailed characterization in the literature is not extensive, its existence and reactivity have been noted.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H16MoO5 B14293555 Molybdenum, tetramethoxyoxo- CAS No. 126769-40-2

Properties

CAS No.

126769-40-2

Molecular Formula

C4H16MoO5

Molecular Weight

240.12 g/mol

IUPAC Name

methanol;oxomolybdenum

InChI

InChI=1S/4CH4O.Mo.O/c4*1-2;;/h4*2H,1H3;;

InChI Key

OPVWHNDEMUUVKZ-UHFFFAOYSA-N

Canonical SMILES

CO.CO.CO.CO.O=[Mo]

Origin of Product

United States

Synthetic Methodologies for Molybdenum Vi Oxo Alkoxide Complexes

Synthesis and Reactivity

Molybdenum, tetramethoxyoxo-, with the chemical formula MoO(OCH₃)₄, has been reported as a dimeric species, [MoO(OMe)₄]₂, which can be obtained by crystallization from methanol (B129727) or hydrocarbon solvents. rsc.orgrsc.org The tungsten analogue, WO(OCH₃)₄, can be produced via the anodic oxidation of the metal in methanol. rsc.org

A key reported reaction of molybdenum oxoalkoxides, including {[MO(OMe)₄]; M=Mo, W}, involves their interaction with thiocarbonyl compounds like N,N-dimethylthioformamide (DMTF) at room temperature. slu.se This reaction leads to the production of crystalline molybdenum disulfide (MoS₂), demonstrating a pathway for the synthesis of metal sulfides from oxoalkoxide precursors. slu.se The proposed mechanism involves initial coordination of the thiocarbonyl's sulfur atom to the molybdenum center, followed by a metathesis reaction with the terminal oxo ligand. slu.se

Structural Characterization and Elucidation of Molybdenum Vi Oxo Alkoxide Complexes

Spectroscopic Techniques for Structural Determination

Spectroscopy is a cornerstone in the characterization of molybdenum(VI) oxo-alkoxides, providing critical insights into their bonding, symmetry, and electronic properties. A combination of NMR, vibrational, and electronic spectroscopy is typically employed for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molybdenum(VI) Oxo-Alkoxide Analysis

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei within a molecule. For molybdenum oxo-alkoxides, ¹H, ¹³C, and ⁹⁵Mo NMR are particularly informative.

¹H and ¹³C NMR: These techniques are fundamental for confirming the presence and structure of the methoxy (B1213986) (–OCH₃) ligands. In related dioxomolybdenum(VI) complexes containing methoxy groups, the ¹H NMR signal for the methoxy protons typically appears around δ 3.8 ppm. lew.ro For instance, the complex [MoOCl₂(=NC₆H₄OCH₃)] shows a methoxy proton signal at δ 3.79 ppm and a corresponding ¹³C signal at δ 56.5 ppm. These values provide a reasonable estimate for the expected chemical shifts in Molybdenum, tetramethoxyoxo-.

⁹⁵Mo NMR: Molybdenum possesses two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo, with ⁹⁵Mo being the preferred nucleus for analysis due to its higher natural abundance and tendency to produce narrower signals. rsc.org The ⁹⁵Mo nucleus is quadrupolar (spin I = 5/2), and its chemical shift is highly sensitive to the coordination environment and oxidation state of the molybdenum center, spanning a range of over 4000 ppm. rsc.org For Mo(VI) oxo species, the chemical shift provides a fingerprint of the electronic structure at the metal center. While specific ⁹⁵Mo data for MoO(OCH₃)₄ is not available, studies on related complexes show that these shifts are powerful descriptors for catalyst reactivity. mpg.de

Table 1: General Properties of NMR-Active Molybdenum Isotopes rsc.org

Property ⁹⁵Mo ⁹⁷Mo
Spin (I) 5/2 5/2
Natural Abundance (%) 15.92 9.55
Quadrupole Moment (fm²) -0.022 +0.26
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) -1.752 -1.789
Relative Sensitivity 1.00 0.31
General Signal Width Narrower Wider

This interactive table summarizes the key NMR properties of molybdenum isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Ligand and Mo=O Group Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the key functional groups within molybdenum oxo-alkoxides. srce.hr These methods probe the vibrational modes of the molecule, with particular utility in assigning the characteristic stretches of the molybdenum-oxo (Mo=O) and molybdenum-alkoxide (Mo-O) bonds.

Table 2: Typical Vibrational Frequencies for Molybdenum(VI) Oxo-Alkoxide Moieties

Vibrational Mode Typical Frequency Range (cm⁻¹) Technique Reference
Mo=O Stretch (Asymmetric) 900 - 950 IR, Raman lew.roscribd.com
Mo=O Stretch (Symmetric) 890 - 930 IR, Raman lew.roscribd.com
Mo-O (Alkoxide) Stretch 770 - 800 IR, Raman acs.org

This interactive table presents characteristic vibrational frequencies for key bonds in molybdenum(VI) oxo-alkoxides.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Electronic absorption spectroscopy (UV-Vis) probes the electronic transitions within a molecule and is particularly sensitive to the d-orbital splitting and charge-transfer phenomena in transition metal complexes. srce.hr For molybdenum(VI) complexes, which have a d⁰ electronic configuration, d-d transitions are absent. Therefore, their UV-Vis spectra are dominated by intense ligand-to-metal charge transfer (LMCT) bands, typically involving the transfer of an electron from an oxygen-based ligand (oxo or alkoxide) to an empty d-orbital on the molybdenum center. researchgate.net

In related oxomolybdenum complexes, these LMCT bands are often observed in the UV region, typically around 300-340 nm. The exact position and intensity of these bands are sensitive to the ligand set and the coordination geometry of the molybdenum center.

Circular Dichroism (CD) spectroscopy is a specialized technique used for chiral molecules, measuring the differential absorption of left- and right-circularly polarized light. While CD is a powerful tool for assigning absolute configurations in chiral molybdenum complexes, its application is contingent on the complex being chiral. There is no information in the surveyed literature to suggest that MoO(OCH₃)₄ or its common dimeric form is chiral, so CD data is not available.

X-ray Diffraction Analysis for Solid-State Molecular Structures

While a crystal structure for Molybdenum, tetramethoxyoxo-, has not been reported in the surveyed literature, the repeated citation of the formula [MoO(OCH₃)₄]₂ suggests a dimeric structure. Metal alkoxides frequently form dimers or higher oligomers to satisfy the coordination number of the metal center, typically through bridging alkoxide or oxo groups. For a dimeric Mo(VI) species, a pseudo-octahedral geometry around each molybdenum atom is expected. Numerous crystal structures of related dinuclear and polynuclear molybdenum(VI) oxo-alkoxide complexes have been determined, revealing complex frameworks often involving Mo-O-Mo bridges. For example, the structure of [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] features a linear Mo-O-Mo bridge.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for characterizing non-volatile transition metal complexes.

For Molybdenum, tetramethoxyoxo-, mass spectrometry would be used to confirm its molecular mass. A key feature aiding in the identification of molybdenum-containing fragments is the element's distinct isotopic pattern, which arises from its seven stable isotopes. The analysis of the fragmentation pattern would likely show sequential loss of methoxy (•OCH₃) or formaldehyde (B43269) (CH₂O) units from the parent ion, providing evidence for the connectivity within the molecule. While specific experimental mass spectrometry data for MoO(OCH₃)₄ is not documented in the reviewed sources, the technique has been successfully used to characterize various other molybdenum oxo complexes.

Complementary Analytical Methods for Purity and Composition Assessment

Beyond the primary spectroscopic and diffraction methods, other analytical techniques are essential for a full characterization. Elemental analysis is a fundamental method used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. The experimental results are compared against the calculated theoretical values to confirm the empirical formula of the synthesized compound, thereby assessing its purity and composition. This technique has been routinely applied in the characterization of nearly all reported molybdenum oxo-alkoxide complexes. lew.roscribd.comscribd.com

Electronic Structure, Bonding, and Reactivity of Molybdenum Vi Oxo Alkoxide Systems

Quantum Chemical Insights into Molybdenum-Ligand Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), have provided significant insights into the bonding within molybdenum(VI) oxo-alkoxide systems. rsc.org The bonding in these complexes is dominated by the strong Molybdenum-Oxygen double bond (Mo=O) of the oxo group. This bond is characterized by a short bond length, typically around 1.7 Å, and a significant degree of multiple bonding character, arising from the overlap of molybdenum d-orbitals and oxygen p-orbitals. scispace.comnumberanalytics.com

In contrast, the molybdenum-oxygen single bonds with the alkoxide ligands (Mo-OR) are longer, around 1.90 Å, reflecting their single bond character. scispace.com The geometry of these complexes can vary, but they often adopt structures such as square pyramidal or trigonal bipyramidal. numberanalytics.com The trans influence is a significant factor in these structures; ligands positioned trans to a strongly-donating oxo group often exhibit elongated bonds. For instance, in some complexes, Mo-N bonds trans to an oxo group are observed to be longer than typical Mo-N bonds. scispace.com Ab initio quantum chemical calculations have also suggested that spectator oxo ligands can play a role in stabilizing reaction intermediates. oregonstate.edu

Table 1: Representative Bond Lengths in Molybdenum Oxo Complexes This table presents typical bond-length data derived from crystallographic and computational studies of Molybdenum(VI) oxo complexes.

Bond Type Typical Bond Length (Å) Reference
Mo=O (oxo) ~1.7 scispace.com
Mo-O (alkoxide) ~1.9 scispace.com
Mo-N (trans to oxo) ~2.36 scispace.com
Mo-N (standard) ~2.2 scispace.com

Redox Chemistry and Oxidation State Interconversions

A key feature of molybdenum chemistry is its redox activity, with the ability to cycle between multiple oxidation states, most commonly Mo(VI), Mo(V), and Mo(IV). imoa.infofrontiersin.org This redox flexibility is central to the catalytic function of many molybdenum compounds, including enzymes. imoa.infofrontiersin.org In Molybdenum(VI) oxo-alkoxide systems, the Mo(VI) center can be reduced to Mo(V) or Mo(IV).

The redox potential of these complexes is tunable and heavily influenced by the nature of the surrounding ligands. numberanalytics.com Cyclic voltammetry studies show that Mo(VI) → Mo(V) reductions can be quasi-reversible or irreversible, depending on the solvent and the ligand structure. scispace.com The irreversibility often stems from subsequent chemical reactions following the initial electron transfer. scispace.com However, bulky alkoxide ligands can sometimes stabilize the resulting Mo(V) species, making the reduction more reversible. scispace.com The stereochemistry of the ligands also impacts the redox potentials, though this effect appears to be more significant for Mo(V) species than for Mo(VI) species. scispace.com The general mechanism involves the Mo(VI) center being reduced, often coupled with a chemical transformation, and then re-oxidized to regenerate the catalytically active state. frontiersin.org

Oxygen Atom Transfer Reactions in Molybdenum(VI) Oxo-Alkoxide Catalysis

Molybdenum(VI) oxo complexes are renowned for their ability to catalyze oxygen atom transfer (OAT) reactions. redalyc.orgresearchgate.net In these reactions, the Mo(VI)=O group transfers its oxygen atom to a substrate, resulting in an oxidized substrate and a reduced Mo(IV) species. redalyc.org The catalytic cycle is completed when the Mo(IV) center is re-oxidized back to Mo(VI) by an oxygen donor, such as a sulfoxide (B87167) or, in some systems, molecular oxygen. redalyc.orgresearchgate.net

The OAT process typically begins with the nucleophilic attack of the substrate on an empty Mo=O π* orbital. redalyc.org These reactions are fundamental to both industrial processes and the function of molybdenum-containing enzymes. researchgate.net For example, molybdenum oxo-alkoxide systems have been investigated as catalysts for the oxidation of phosphines to phosphine (B1218219) oxides and for the epoxidation of alkenes. redalyc.orgresearchgate.net The efficiency of these catalytic systems can be influenced by factors such as the choice of oxygen donor and the stability of the intermediate species. redalyc.org

Table 2: Catalytic Oxidation using Molybdenum Complexes This table shows representative data for the oxidation of triphenylphosphine (B44618) (PPh₃) to triphenylphosphine oxide (OPPh₃) using different molybdenum catalysts.

Catalyst System Oxidant Key Observation Reference
Dioxomolybdenum complexes Organic oxygen donors (e.g., DMSO) Effective for OAT, but can generate byproducts. redalyc.org redalyc.org
BipyMoO₂/TiO₂ Molecular Oxygen (O₂) + UV light High conversion and selectivity to OPPh₃. redalyc.org redalyc.org
[Mo(IV)O(dt)₂]²⁻ DMSO Efficient catalysis of OAT from DMSO to PPh₃. researchgate.net researchgate.net

Ligand Exchange Dynamics and Mechanistic Pathways

In solution, Molybdenum(VI) oxo-alkoxide complexes can undergo complete alkoxide ligand exchange when dissolved in a different alcohol. For example, NMR studies have shown that dissolving certain complexes in deuterated methanol (B129727) (CD₃OD) leads to the exchange of the original alkoxide ligands for methoxide (B1231860) groups, with signals for the corresponding free alcohol appearing in the spectrum. rsc.org The formation of transient Mo(V) alkoxides through ligand exchange is also a proposed step in reactions involving molybdenum halides and alcohols. nih.govacs.org The dynamics of these exchanges can be complex, sometimes involving intermetal exchange of ligands between two different metal centers. dur.ac.uk

Influence of Ligand Sterics and Electronics on Reactivity Profiles

The steric bulk and electronic properties of the alkoxide ligands play a critical role in modulating the reactivity of Molybdenum(VI) oxo-alkoxide complexes. oregonstate.edu

Steric Effects: Bulky alkoxide groups, such as tert-butoxide (-OtBu) or isopropoxide (-OiPr), can control coordination and prevent polymerization of the metal centers. oregonstate.edu This steric hindrance can stabilize monomeric species and influence the geometry around the molybdenum atom. scispace.com In catalysis, increasing the steric demand of the ligands can lead to significant increases in product yield, as it can favor certain reaction pathways or prevent catalyst deactivation. rsc.org

Electronic Effects: The electron-donating or withdrawing nature of the alkoxide ligand directly influences the electronic properties of the molybdenum center. More electron-donating ligands increase the electron density at the metal, which can affect its redox potential and its electrophilicity. numberanalytics.com For instance, mild enhancements in catalytic activity have been observed by increasing the electron-donating ability of the ligand. rsc.org Conversely, highly fluorinated, electron-withdrawing alkoxides have been used to create more stable, less reactive complexes. nih.govacs.org The ability to fine-tune these steric and electronic properties by simply changing the alkyl group of the alkoxide ligand is a powerful tool for optimizing the performance of molybdenum-based catalysts. acs.org

Coordination Chemistry Principles in Molybdenum Vi Oxo Alkoxide Systems

Coordination Geometries and Isomerism in Molybdenum(VI) Oxo-Alkoxide Complexes

Molybdenum(VI) oxo-alkoxide complexes exhibit a variety of coordination geometries, largely influenced by the steric bulk and electronic nature of the alkoxide ligands and the number of ancillary ligands present. Common geometries include tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. numberanalytics.com

For simple tetra-coordinate dioxo-molybdenum(VI) dialkoxides, with the general formula MoO₂(OR)₂, a tetrahedral geometry is often observed. oregonstate.edu However, these can be stabilized as nitrogen-base adducts, expanding the coordination sphere. researchgate.net In many instances, the molybdenum center adopts a distorted octahedral geometry. researchgate.netresearchgate.netresearchgate.netnanobioletters.com For example, in the dinuclear complex Na₆[Mo₂O₅(cit)₂]·10.5H₂O, each Mo(VI) center is in a distorted octahedral environment, completed by a fully deprotonated citrate (B86180) ligand. researchgate.net Similarly, mononuclear complexes formed from the reaction of MoO₃ with alcohol ethers like 2-methoxyethanol (B45455) result in a distorted octahedral coordination geometry around the molybdenum atom. researchgate.net

Five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, are also prevalent. numberanalytics.com In a study of Mo(O)(CHArₒ)(OHMT)₂, an X-ray structure revealed a trigonal bipyramidal anti benzylidene complex where an ortho-methoxy oxygen coordinates to the metal. nih.gov The geometry around the molybdenum atom in this complex was described as being closest to a trigonal bipyramid. nih.gov Computational studies on related Mo(V) complexes also describe an approximately trigonal bipyramidal coordination geometry. nih.gov

Isomerism is a key feature in these systems.

Rotational Isomerism (Rotamers): In molybdenum(VI) alkylidene complexes, which often contain alkoxide ligands, syn and anti rotamers can exist. acs.orgdtic.mil These isomers arise from the rotation around the Mo=C bond. The relative stability and interconversion of these rotamers can be influenced by steric interactions and the coordination of other ligands. For instance, the coordination of an ortho-methoxide from a phenyl group was found to stabilize the anti form of a benzylidene complex. nih.gov The lower reactivity of a syn rotamer compared to its anti counterpart has been attributed to steric hindrance between the growing polymer chain and substituents on the ancillary ligands during polymerization reactions. dtic.mil

Optical Isomerism: Chiral molybdenum centers can lead to the formation of enantiomers. For example, variable-temperature ¹H NMR spectra of certain dioxo-molybdenum(VI) complexes indicated that the molybdenum centers isomerize between Δ and Λ forms. researchgate.net

Table 1: Coordination Geometries in Molybdenum(VI) Oxo-Alkoxide Complexes

Coordination Number Geometry Example Compound/System Reference(s)
4 Tetrahedral MoO₂(OR)₂ (R = bulky alkyl groups) oregonstate.edu
5 Trigonal Bipyramidal Mo(O)(CHArₒ)(OHMT)₂ nih.gov
5 Square Pyramidal Mo(O)(CH₂CH₂CH₂)(OHMT)₂ nih.gov
6 Distorted Octahedral [MoO₂(OROR')₂] (HOROR' = 2-methoxyethanol) researchgate.net
6 Distorted Octahedral [Mo₂O₅(cit)₂]⁶⁻ researchgate.net

Role of Alkoxide Ligands in Stabilizing Molybdenum Oxidation States and Geometries

Electronic Effects: Alkoxide ligands are strong σ-donors and π-donors, which helps to stabilize the high +6 oxidation state of molybdenum. ethz.chslu.se This electron donation modulates the electrophilicity of the metal center. wikipedia.org The σ-donation ability of the alkoxide ligand influences the reducibility of Mo(VI)-oxo complexes, following a trend where stronger donors lead to less easily reducible centers. ethz.ch In molybdenum imido alkylidene complexes, electron-withdrawing alkoxide ligands can enhance the metal-carbon double bond, contributing to the oxyphilic nature of the metal center. wikipedia.org

Steric Effects: The size of the R group on the alkoxide ligand plays a significant steric role. Bulky alkoxide ligands, such as tert-butoxide (OtBu) or substituted aryloxides (e.g., OHMT), can sterically protect the molybdenum center. oregonstate.eduwikipedia.org This protection can prevent unwanted bimolecular decomposition pathways and help stabilize reactive intermediates in catalytic cycles like olefin metathesis. wikipedia.org The use of sterically demanding alkoxides is a common strategy in the synthesis of stable MoO₂(OR)₂ compounds. oregonstate.edu

Influence on Reactivity: Alkoxide ligands can facilitate certain reactions. For instance, they have been shown to promote the disproportionation of Mo(IV) species into Mo(III) and Mo(V) products. nih.govacs.org The reaction of [MoCl₄(THF)₂] with lithium tert-butoxide leads to the formation of a Mo(V) complex, [Mo(OtBu)₅], and a Mo(III) dimer, a process made facile by the alkoxide ligands. nih.govacs.org

Formation and Properties of Mono- and Polynuclear Molybdenum(VI) Oxo-Alkoxide Species

Molybdenum(VI) oxo-alkoxides can exist as either mononuclear species (containing a single Mo atom) or as polynuclear species where multiple molybdenum centers are bridged by oxo or alkoxide ligands.

Mononuclear Species: Mononuclear organomolybdenum(VI) dioxo complexes are significant in catalytic applications. researchgate.net The synthesis of mononuclear Mo(VI) oxo complexes often involves the reaction of a molybdenum precursor like bis(acetylacetonato)dioxomolybdenum(VI) (MoO₂(acac)₂) with ligands in an alcohol solvent. scispace.com For example, the reaction of MoO₂(acac)₂ with a salicylhydrazone ligand in refluxing alcohols yields mononuclear complexes of the general formula MoO₂L(ROH). scispace.com While simple tetra-coordinated dioxomolybdenum(VI) alkoxides, MoO₂(OR)₂, are often unstable, they can be isolated with bulky R groups or stabilized by forming adducts with nitrogen bases. researchgate.net

Polynuclear Species: Molybdenum has a strong tendency to form polynuclear clusters, especially with bridging oxo (μ-O) and alkoxide (μ-OR) ligands. acs.org A common structural motif is the dinuclear oxo-bridged [Mo₂O₅]²⁺ core. researchgate.net The reaction of MoO₃ with alcohol ethers can produce complexes with the general formula [MoO₂(OROR')₂], which feature a distorted octahedral geometry. researchgate.net In the presence of methanol (B129727), a dimeric complex, [{MoO₂(Hbicy)(OMe)}₂], was formed, showcasing the bridging capability of the methoxide (B1231860) ligand. researchgate.net More complex polynuclear arrays can also form. acs.org For instance, the reaction of [Cl₂(O)Mo(μ-OEt)₂(μ-HOEt)Mo(O)Cl₂] can lead to hexanuclear and octanuclear molybdenum-oxo clusters. researchgate.net Bimetallic oxo-alkoxide clusters containing both molybdenum and another metal, such as titanium, have also been synthesized as single-source precursors for mixed-metal oxides. slu.se These reactions can yield complex structures like Ti₂Mo₂O₄(OMe)₆(OiPr)₆ and Ti₆Mo₆O₂₂(OiPr)₁₆(iPrOH)₂. slu.se

Table 2: Examples of Mono- and Polynuclear Molybdenum(VI) Oxo-Alkoxide Species

Type Formula/Core Description Reference(s)
Mononuclear MoO₂L(ROH) Distorted octahedral complex with a tridentate ligand and a coordinated alcohol. scispace.com
Mononuclear Mo(O)(CHAr)(OHMT)₂ Four-coordinate syn alkylidene complex. nih.gov
Dinuclear [Mo₂O₅]²⁺ Common oxo-bridged dinuclear core. researchgate.net
Dinuclear [{MoO₂(Hbicy)(OMe)}₂] Dimeric complex with bridging methoxide ligands. researchgate.net
Polynuclear [Mo₆O₆Cl₆(μ₃-O)₂(μ₂-OEt)₆(μ₂-Cl)₂] Hexanuclear cluster with oxo and ethoxide bridges. researchgate.net
Heterometallic Ti₂Mo₂O₄(OMe)₆(OiPr)₆ Bimetallic cluster containing both titanium and molybdenum. slu.se

Heteroleptic Ligand Environments and Their Impact on Molybdenum Coordination

Heteroleptic complexes contain a mixture of different types of ligands coordinated to the central metal atom. In molybdenum(VI) oxo-alkoxide chemistry, the introduction of other ligands alongside oxo and alkoxide groups allows for the fine-tuning of the complex's electronic, steric, and reactive properties.

The ancillary ligands play a key role in stabilizing molybdenum complexes across various oxidation states. researchgate.net The electronic structure and steric effects of these ligands directly influence the complex's reactivity. researchgate.net For example, in heteroleptic molybdenum complexes bearing both 1,5-diaza-3,7-diphosphacyclooctane (P₂N₂) and dithiolene ligands, a synergistic effect described as ligand-ligand cooperativity was observed. wiley.comnih.govresearchgate.net This non-covalent interaction between the two different ligands allows for the fine-tuning of the complex's reduction potentials, a behavior reminiscent of redox modulation in metalloenzymes. wiley.comnih.gov

The synthesis of heteroleptic clusters can be achieved through ligand substitution reactions. For example, heating (Bu₄N)₂[{Mo₆I₈}I₆] in pyridine (B92270) resulted in the substitution of apical iodide ligands to form the neutral heteroleptic cluster trans-[{Mo₆I₈}(py)₂I₄]. mdpi.com The presence of different ligands in the coordination sphere can impact the stability and solubility of the resulting complex. mdpi.com The coordination of different ligands can also be used to create asymmetric environments, which is of interest for developing materials with specific electronic properties. acs.org The combination of strong σ-donating alkoxides with other functional ligands provides a powerful tool for designing molybdenum complexes with tailored catalytic or material properties. ethz.ch

Catalytic Applications of Molybdenum Vi Oxo Alkoxide Complexes

Homogeneous Catalysis Mediated by Molybdenum(VI) Oxo-Alkoxides

Well-defined molybdenum(VI) oxo-alkoxide complexes are effective homogeneous catalysts for a range of organic transformations. The ligand environment surrounding the molybdenum oxo core can be tailored to influence the catalyst's activity and selectivity.

Molybdenum(VI) dioxo complexes, which share the key Mo(VI)=O feature with tetramethoxyoxo-molybdenum, are widely studied for their ability to catalyze oxidation reactions. They are particularly effective in the transfer of an oxygen atom from an oxidant, such as a hydroperoxide, to a substrate. nih.govnih.gov This capability is crucial for reactions like the epoxidation of olefins and the oxidation of sulfides to sulfoxides. nih.govunl.pt

In sulfoxidation, molybdenum(VI) cis-dioxo catalysts have demonstrated high efficiency and chemoselectivity, converting sulfides to sulfoxides without significant over-oxidation to sulfones. nih.gov These catalysts can be tolerant of water and hydrogen peroxide, enabling greener reaction conditions. nih.gov The catalytic cycle for these oxidation reactions generally involves the transfer of an oxygen atom from a peroxide to the molybdenum center, which then delivers it to the substrate.

For the epoxidation of alkenes, dimeric μ-oxo bridged molybdenum(VI) dioxo complexes have shown good to high yields and selectivities, particularly for cyclooctene. rsc.org The activity of these catalysts can be influenced by the electronic properties of the ligands. For instance, in one study, a methoxy-substituted ligand led to a more active catalyst compared to its dimethylamino-substituted counterparts for the epoxidation of styrene. rsc.org The development of chiral ligands for molybdenum complexes has also been explored to achieve enantioselective epoxidation, although achieving high enantiomeric excess remains a challenge. unl.pt

Catalyst TypeReactionSubstrateOxidantYield/Conversion (%)Selectivity (%)Turnover Frequency (TOF)
Dimeric μ-oxo bridged [{MoO₂(L¹)}₂(μ-O)]EpoxidationCycloocteneTBHP>99>99467 h⁻¹
Dimeric μ-oxo bridged [{MoO₂(L¹)}₂(μ-O)]EpoxidationStyreneTBHP62>99-
Mo(VI) dioxo complex with ONO-type ligandSulfoxidationThioanisoleH₂O₂100100 (to sulfoxide)-
PI-DAT‚Mo (Polyimide-supported Mo(VI))EpoxidationCyclohexeneTBHP~80 (after 2h)High-
[MoO₂(acac)₂] / Chiral Ligand (in situ)Asymmetric EpoxidationStyrene DerivativesTBHPModerate-High YieldsModerate-High ee-

Molybdenum(VI) oxo complexes are also potent catalysts for reduction reactions, most notably the deoxydehydration (DODH) of vicinal diols to form olefins. rsc.orgrsc.org This reaction is a formal reduction process that is highly relevant for converting biomass-derived polyols into valuable platform chemicals. rsc.orgdigitellinc.com The reaction typically employs a sacrificial reductant, such as triphenylphosphine (B44618) (PPh₃) or sodium sulfite (B76179) (Na₂SO₃), to regenerate the active catalytic species. rsc.orgrsc.org

Studies on various dioxomolybdenum complexes with supporting ligands like salan or ONO pincer ligands have demonstrated their efficacy in DODH. rsc.orgrsc.org The catalytic performance can be significantly influenced by the steric and electronic properties of the ligand framework. For example, in salan-based systems, sterically bulky ortho-substituents and electron-withdrawing para-substituents on the phenol (B47542) arms were found to enhance catalytic activity. rsc.org One of the highest turnover numbers (TON) reported for a molybdenum-catalyzed DODH reaction was 42, achieved in the conversion of (+)-diethyltartrate to diethyl fumarate. rsc.org

Catalyst SystemSubstrateReductantTemp (°C)Catalyst Loading (mol%)Yield (%)Turnover Number (TON)
ONO-Mo complex (1)1,2-octanediolPPh₃1901059 (1-octene)~6
ONO-Mo complex (1)1-phenyl-1,2-ethanediol3-octanol1501037 (styrene)~4
Salan-Mo complexStyrene glycol3-octanol1701-10up to 54 (styrene)-
Salan-Mo complex(+)-Diethyltartrate3-octanol17010>98 (diethyl fumarate)~10
Salan-Mo complex(+)-DiethyltartrateNa₂SO₃170142 (diethyl fumarate)42

Molybdenum(VI) oxo complexes serve as precursors for generating active olefin metathesis catalysts. While the well-known Schrock catalysts are typically imido alkylidenes, related oxo alkylidene species are also active. Research has shown that tailored molybdenum(VI)-oxo complexes, such as those of the formula MoOCl₂(OR)₂(OEt₂), can initiate olefin metathesis upon reaction with a reducing agent in the presence of an olefin. researchgate.netnih.gov

The initiation process is thought to involve the reduction of the Mo(VI) precursor to a Mo(IV) species, which then reacts with the olefin to form the catalytically active alkylidene. ethz.ch The electronic properties of the alkoxide ligands are crucial; highly electron-withdrawing alkoxide ligands, which increase the reduction potential of the Mo(VI) center, lead to more active catalysts. researchgate.netnih.gov For instance, the catalytic activity in these systems was found to correlate with the ⁹⁵Mo NMR chemical shift and the reduction potential, following the trend of increasing activity with more electron-withdrawing alkoxide groups. nih.gov Furthermore, cationic molybdenum oxo alkylidene complexes, particularly when supported on silica (B1680970), have demonstrated very high productivity for the metathesis of terminal olefins. rsc.orgrsc.org

Catalyst Precursor / SystemReactionSubstrateConditionsTurnover Frequency (TOF)
MoOCl₂(OᵗBuF₉)₂(Et₂O) + ReductantHomo-metathesiscis-4-nonene70 °C9.4 min⁻¹ (initial)
Cationic Mo-oxo alkylidene on Silica (Mo-6@SiO₂)Homo-metathesis1-nonene30 °C, 0.02 mol% loading254 min⁻¹ (at 3 min)
Cationic Mo-oxo alkylidene on Silica (Mo-6@SiO₂)Homo-metathesiscis-4-nonene30 °C, 0.1 mol% loading26 min⁻¹ (at 3 min)

Heterogeneous Catalysis and Surface-Supported Molybdenum(VI) Oxo-Alkoxide Catalysts

Molybdenum(VI) oxo-alkoxides like Molybdenum, tetramethoxyoxo- are valuable precursors for the synthesis of heterogeneous catalysts. By grafting these molecular complexes onto high-surface-area supports such as silica (SiO₂), alumina (B75360) (Al₂O₃), or zirconia (ZrO₂), well-defined, isolated active sites can be created. researchgate.netresearchgate.net This approach, often termed surface organometallic chemistry, allows for precise control over the catalyst structure.

For example, molybdenum oxo-methoxide complexes have been used to prepare highly dispersed molybdenum oxide species on supports like NaY zeolite and SiO₂. mdpi.com Upon deposition, the methoxide (B1231860) ligands are lost, leaving nanosized molybdenum suboxide (MoO₃) clusters within the support's pores. These supported catalysts have shown to be effective in the oxidation of methanol (B129727) to formaldehyde (B43269). cardiff.ac.uk The interaction with the support material is critical, as it can influence the structure, acidity, and redox properties of the molybdenum oxide species, thereby affecting catalytic performance. researchgate.netmdpi.com For instance, on zirconia-supported catalysts, the formation of Mo–O–Zr surface species is correlated with an increase in acidity and catalytic activity for reactions like the ammoxidation of toluene. researchgate.net

Mechanistic Investigations of Molybdenum(VI) Oxo-Alkoxide Catalytic Cycles

Understanding the reaction mechanisms of molybdenum(VI) oxo-alkoxide catalyzed reactions is essential for designing more efficient catalysts. A recurring theme across various catalytic transformations is the central role of the molybdenum center's redox activity.

The catalytic function of molybdenum oxo complexes is fundamentally linked to the ability of molybdenum to cycle between different oxidation states, most commonly Mo(VI) and Mo(IV) or Mo(V). imoa.infonih.gov

In Oxidation Reactions: In sulfoxidation and epoxidation, the Mo(VI) center is typically reduced to Mo(IV) upon transferring an oxygen atom to the substrate. The catalyst is then re-oxidized back to the Mo(VI) state by an external oxidant (e.g., a peroxide), completing the catalytic cycle. acs.org

In Reduction Reactions (DODH): The mechanism for deoxydehydration involves the reduction of the Mo(VI) dioxo precatalyst to a lower-valent active species, often proposed to be a Mo(IV) mono-oxo complex. rsc.orgresearchgate.net This reduction can occur via an external reductant or through oxidation of the diol substrate itself. rsc.org The resulting Mo(IV) species then reacts with the diol to form a molybdena-diolate intermediate. Subsequent extrusion of the alkene product regenerates a Mo(VI) dioxo species, closing the cycle. researchgate.net

In Olefin Metathesis: The initiation of olefin metathesis from Mo(VI) oxo-alkoxide precursors also relies on a reduction step. The Mo(VI) complex is first reduced to a Mo(IV) species, which is believed to be the key intermediate that reacts with the olefin to generate the active Mo(VI) alkylidene catalyst. ethz.ch

This cycling between Mo(VI) and lower oxidation states is a cornerstone of the catalytic activity of these compounds, enabling the transfer of oxygen atoms and facilitating the elementary steps of substrate activation and product formation. imoa.infonih.gov

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the catalytic applications of the compound "Molybdenum, tetramethoxyoxo-" to generate a detailed article on the "Ligand Effects on Catalytic Activity and Selectivity."

The existing research on molybdenum(VI) oxo-alkoxide complexes focuses broadly on a variety of ligands, often bulky or electronically modified, to tune catalytic performance in reactions such as olefin metathesis and oxidation. These studies establish general principles, for instance, that electron-withdrawing alkoxide ligands can enhance catalytic activity. However, dedicated studies that systematically investigate ligand exchange on "Molybdenum, tetramethoxyoxo-" (MoO(OCH3)4) and detail the resulting effects on its catalytic activity and selectivity are not prominently available.

While "Molybdenum, tetramethoxyoxo-" is mentioned in the literature, it is typically as a precursor for the synthesis of other catalytic materials, rather than as the primary subject of catalytic studies itself. Without specific research findings and comparative data, a thorough and scientifically accurate article adhering to the requested outline cannot be constructed.

Theoretical and Computational Studies of Molybdenum Vi Oxo Alkoxide Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of Molybdenum(VI) oxo-alkoxide complexes. It allows for the accurate prediction of molecular geometries, orbital energies, and spectroscopic properties.

DFT calculations have been successfully employed to determine the electronic structures of various molybdenum oxo-alkoxide and related complexes. For instance, studies on oxo-Mo(V) molecules with alkoxide ligands have used DFT to calculate properties like vertical ionization energies and reorganization energies upon ionization. nih.gov The singly occupied molecular orbital (SOMO) in these d¹ systems is often found to be primarily of molybdenum character, with some π anti-bonding interaction between the molybdenum center and the alkoxide oxygen atoms. nih.gov This anti-bonding character destabilizes the SOMO and plays a crucial role in the molecule's electronic behavior. nih.gov

The synergy between DFT calculations and experimental spectroscopy is critical for validating theoretical models. For example, DFT has been used to model the structure of penta-tert-butoxymolybdenum(V), a homoleptic alkoxide, confirming a Jahn-Teller distorted trigonal bipyramidal geometry. acs.org The calculated geometric and electronic structures from DFT have shown excellent agreement with experimental data from UV/vis, MCD, IR, and EPR spectroscopy. acs.orgnih.gov Furthermore, DFT calculations have been instrumental in interpreting the results of sulfur K-edge X-ray absorption spectroscopy (XAS) for molybdenum dithiolene complexes, which are models for enzyme active sites. nih.gov These calculations help to evaluate reaction coordinates for processes like oxo transfer. nih.gov The calculated parameters for oxo-¹⁷O ligands in model complexes show good agreement with experimental values, enabling the direct identification of such ligands in complex chemical and biological systems. researchgate.net

Table 1: Comparison of Experimental and DFT Calculated Parameters for Oxo-Mo(V) Alkoxide and Diolato Complexes

ComplexParameterCalculated Value (DFT)Experimental ValueReference
TpMoO(OEt)₂Vertical Ionization Energy (eV)6.606.54 nih.gov
Standard Oxidation Potential (V vs Fc/Fc+)0.020.02
TpMoO(OPr)₂Vertical Ionization Energy (eV)6.586.52 nih.gov
Standard Oxidation Potential (V vs Fc/Fc+)0.06-0.03
[Mo¹⁷O(SPh)₄]⁻Isotropic hfi constant (MHz)-6.5 researchgate.net
nqi parameter (e²qQ/h) (MHz)-1.45

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a molecular-level view of reaction mechanisms involving Molybdenum(VI) oxo-alkoxides, allowing for the identification of intermediates and the characterization of transition states. These studies are crucial for understanding catalytic cycles and reaction kinetics.

DFT calculations have been used to explore various reaction pathways. For example, in the catalytic reduction of organic substrates by the high-valent di-oxo-molybdenum(VI) complex MoO₂Cl₂, computational results revealed that the mechanism can vary with the substrate. rsc.org The reduction of sulfoxides proceeds via a [2+2] addition pathway involving the Mo=O bond, while the reduction of amides, amines, and nitriles follows an ionic outer-sphere mechanism where the oxo ligand does not directly participate in B-H bond activation. rsc.org

The energy profiles of these reactions can be mapped out, revealing the activation barriers for each elementary step. In a study of a clock reaction involving a molybdenum complex in cyclohexanol, DFT calculations identified key transition states, including a bicyclo[3.1.0] structure. mit.edu The calculated activation energy of 18.4 kcal mol⁻¹ was in excellent agreement with the experimentally observed value of 17±2 kcal mol⁻¹, lending strong support to the proposed mechanism. mit.edu Similarly, computational studies on alkene metathesis initiation on MoOₓ/SiO₂ catalysts have detailed the Gibbs energy profiles for the reduction of Mo(VI) species and the formation of alkylidene species, highlighting the role of surface silanol (B1196071) groups. acs.org

Table 2: Calculated Activation Energies for Key Steps in Molybdenum-Catalyzed Reactions

Reaction / ProcessCatalyst/Complex SystemCalculated Activation Energy (kcal/mol)Reference
Reduction of CyclohexanolMolybdenum complex in Cyclohexanol/H₂O₂18.4 mit.edu
Sigmatropic acs.orgnih.gov-hydrogen shiftMolybdenum complex in Cyclohexanol/H₂O₂28.1 mit.edu
Reduction of Benzamide (turnover-limiting step)MoO₂Cl₂ / Borane22.7 rsc.org
Reduction of N-(diphenylmethylene)benzenamine (turnover-limiting step)MoO₂Cl₂ / Borane19.7 rsc.org
Reduction of Benzonitrile (turnover-limiting step)MoO₂Cl₂ / Borane30.6 rsc.org

Prediction of Reactivity and Selectivity in Molybdenum(VI) Oxo-Alkoxide Catalysis

A major goal of computational chemistry in catalysis is to predict the reactivity and selectivity of catalysts, thereby accelerating the discovery of more efficient systems. For Molybdenum(VI) oxo-alkoxide catalysts, theoretical studies have successfully correlated the electronic properties of ligands with catalytic performance.

In the field of olefin metathesis, research on tailored molybdenum(VI)-oxo complexes of the type MoOCl₂(OR)₂(OEt₂) demonstrated that catalytic activity is dictated by the electron-withdrawing character of the alkoxide ligands. nih.gov The activity trend, with the perfluorinated tert-butyl alkoxide (OᵗBuF₉) being the most active, correlates directly with spectroscopic (⁹⁵Mo NMR chemical shift) and electronic (reduction potential) parameters. nih.gov This shows that computational descriptors can be powerful predictors of catalytic efficiency.

Computational studies have also been used to rationalize and predict selectivity. For instance, bond-dissociation energy analysis indicated that for various lignin-derived model compounds, the MoO₃ catalyst preferentially cleaves phenolic Ph-OMe bonds over weaker aliphatic Ph-O-Me bonds, a selectivity that is crucial for targeted biomass conversion. rsc.org Furthermore, DFT studies on Mo-V-Te-Nb-O mixed metal oxide catalysts have shown that the distribution of different metal atoms around the active site controls the C–H activation barrier, providing a strategy for designing more selective catalysts for propane (B168953) oxidation. acs.org These theoretical insights allow for the rational design of catalysts with enhanced performance for specific chemical transformations.

Table 3: Correlation of Alkoxide Ligand Properties with Olefin Metathesis Activity

Catalyst Precursor (MoOCl₂(OR)₂(OEt₂))Alkoxide Ligand (OR)Reduction Potential (E₁/₂)⁹⁵Mo Chemical Shift (δ/ppm)Turnover Frequency (TOF) (min⁻¹)Reference
1F3OᵗBuF₃-0.57 V545< 0.1 nih.gov
1F6OᵗBuF₆-0.29 V6611.1
1F9OᵗBuF₉-0.02 V75513.9

Insights into Molybdenum-Ligand Bonding and Orbital Interactions

Understanding the nature of the molybdenum-ligand bond is fundamental to explaining the structure, stability, and reactivity of Molybdenum(VI) oxo-alkoxide complexes. Computational studies provide detailed descriptions of orbital interactions and covalency that define this bonding.

The bonding in these complexes is significantly influenced by the strong π-donating oxo ligand. In cis-dioxo Mo(VI) complexes, the d-orbitals are split by their σ and π interactions with the two oxo ligands. nih.gov The remaining ligands, such as alkoxides, further perturb these orbital energies. researchmap.jp DFT calculations combined with X-ray absorption spectroscopy have been used to quantify the covalency of Mo-ligand bonds. For example, in LMoO₂X complexes (where L is a hydrotris(pyrazolyl)borate ligand), the total covalency of the Mo-S bond was found to be significantly higher (~42%) than that of the Mo-Cl bond (~17%), providing insight into how different ligands modulate the electronic structure at the metal center. researchmap.jp

Detailed analysis of the molecular orbitals reveals specific bonding interactions. In certain oxido-alcoholato-molybdenum(VI) complexes, a key d-p π bonding interaction arises from the O(oxo)-Mo-O(alkoxide)-C dihedral angle being close to 180°. nih.gov This geometry allows for efficient π overlap between an in-plane p-orbital on the alkoxide oxygen and a Mo d-orbital. nih.gov The geometric parameters that define these interactions, such as bond lengths and angles, are accurately predicted by DFT calculations and corroborated by X-ray crystallography. For example, in a series of MoOCl₂(OR)₂(OEt₂) complexes, DFT calculations correctly modeled the trend of Mo-O(alkoxide) bond elongation as the ligand becomes more electron-withdrawing. nih.gov

Table 4: Selected Computed Bond Lengths (Å) for Molybdenum(VI)-Oxo Complexes

ComplexBondComputed Bond Length (Å)Reference
MoOCl₂(OᵗBuF₃)₂(OEt₂)Mo=O1.669 nih.gov
Mo-OR1.873
Mo-Cl2.367
MoOCl₂(OᵗBuF₆)₂(OEt₂)Mo=O1.661
Mo-OR1.897
Mo-Cl2.339
MoOCl₂(OᵗBuF₉)₂(OEt₂)Mo=O1.656
Mo-OR1.913
Mo-Cl2.321

Advanced Materials Science Incorporating Molybdenum Vi Oxo Alkoxide Derivatives

Precursors for Molybdenum Oxide Thin Films and Nanomaterials

Molybdenum(VI) oxo-alkoxide derivatives, such as Molybdenum, tetramethoxyoxo-, are crucial precursors in the fabrication of molybdenum oxide (MoOₓ) thin films and nanomaterials. connectedpapers.comfinechem-mirea.ru These compounds are favored due to their volatility and ability to decompose cleanly into molybdenum oxide, making them suitable for various deposition techniques. The selection of the precursor is critical as it influences the properties of the final material. core.ac.uk

Synthesis of Molybdenum Oxide Nanoparticles and Nanostructures

Molybdenum oxide nanoparticles and nanostructures exhibit unique optical, electrical, and catalytic properties, making them valuable in a range of applications. nanografi.combiomedres.us The synthesis of these nanomaterials often employs molybdenum(VI) oxo-alkoxide precursors in methods like sol-gel processing and hydrothermal synthesis. nanografi.combiomedres.usresearchgate.net

The sol-gel method, for instance, involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" of nanoparticles, which then gels into a solid matrix. This technique allows for good control over the particle size and morphology of the resulting molybdenum oxide nanomaterials. biomedres.us For example, molybdenum oxide nanoparticles with a layered structure and a particle size of about 25 nm have been successfully synthesized using a sol-gel approach. biomedres.us

Hydrothermal synthesis is another common method where a molybdenum precursor, such as ammonium (B1175870) molybdate (B1676688), is dissolved and subjected to high temperatures and pressures in an aqueous solution. researchgate.netoaepublish.com This process can yield various nanostructures, including nanobelts and nanorods, by carefully controlling reaction parameters like temperature, time, and pH. researchgate.net

The table below summarizes different methods for synthesizing molybdenum oxide nanoparticles.

Synthesis MethodPrecursor ExampleTypical Resulting NanostructureReference
Sol-GelSodium MolybdateLayered nanoparticles (~25 nm) biomedres.us
HydrothermalAmmonium MolybdateNanobelts (>10 μm long, <200 nm wide) researchgate.net
Co-precipitationNot specifiedNanoparticles nanografi.com
Spray Pyrolysis & Solvothermal ReductionMolybdenum saltNanoparticles with large surface area google.com
Green Synthesis (using plant extracts)Ammonium MolybdateCrystalline nanoparticles (~16 nm) omicsonline.org

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

Molybdenum, tetramethoxyoxo- and related molybdenum(VI) oxo-alkoxides are valuable precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). connectedpapers.comrsc.org These techniques are essential for creating high-quality, uniform thin films of molybdenum oxide and other molybdenum-containing materials for electronic and optical applications. azonano.comnih.gov

In CVD, the precursor is vaporized and flows over a heated substrate, where it decomposes to form a thin film. azonano.com The choice of precursor is critical for achieving the desired film properties. For instance, tungsten(VI) oxo-alkoxide complexes have been used as precursors for the growth of tungsten oxide thin films via Aerosol-Assisted Chemical Vapor Deposition (AACVD). connectedpapers.com Similarly, molybdenum oxo-alkoxides are employed for depositing molybdenum oxide films.

ALD is a modification of CVD that allows for atomic-level control over film thickness and conformality. nih.gov It involves sequential, self-limiting surface reactions. nih.gov While molybdenum hexacarbonyl ([Mo(CO)₆]) has been investigated for ALD of molybdenum and its compounds, the development of new precursors with improved thermal stability and volatility, such as certain molybdenum oxo-alkoxides, is an active area of research. utwente.nlgoogle.com

The use of bimetallic Ti-Mo alkoxides as single-source precursors has also been explored. nih.gov For example, the reaction of MoO(OMe)₄ with titanium isopropoxide can produce bimetallic Mo(VI)–Ti(IV) derivatives. nih.gov

Integration into Functional Materials and Hybrid Systems

Molybdenum oxide materials derived from precursors like Molybdenum, tetramethoxyoxo- are integrated into various functional materials and hybrid systems to leverage their unique properties. finechem-mirea.rumdpi.comfinechem-mirea.ru These applications span from catalysis to energy storage and electronics. lidsen.com

One significant area of application is in catalysis. Molybdenum oxide-based catalysts are known for their high thermal stability and redox characteristics, making them suitable for processes like hydrodesulfurization in the petroleum industry. lidsen.com

In the realm of energy storage, molybdenum oxides are investigated as electrode materials for batteries and supercapacitors. nih.gov For instance, a ternary oxide, TiMoO₅, derived from a Ti-Mo oxo-alkoxide precursor, has shown promise as an anode material for Li-ion batteries. nih.govacs.org

Furthermore, molybdenum oxide nanoparticles are incorporated into composite materials to enhance their functional properties. For example, MoO₃@SiO₂ nanocomposites have demonstrated synergistic photocatalytic effects, leading to improved degradation of organic pollutants under UV irradiation. mdpi.com The table below shows a comparison of degradation rate constants for different photocatalysts.

PhotocatalystFirst-Order Degradation Rate Constant (min⁻¹)Reference
MoO₃10.3 × 10⁻³ mdpi.com
SiO₂15.1 × 10⁻³ mdpi.com
MoO₃@SiO₂16.3 × 10⁻³ mdpi.com

Structure-Property Relationships in Molybdenum Oxo-Alkoxide Derived Materials

The properties of materials derived from molybdenum oxo-alkoxides are intrinsically linked to their crystal structure and electronic configuration. nih.govacs.orgnih.gov Understanding these structure-property relationships is crucial for designing materials with tailored functionalities.

For instance, the degree of reduction in molybdenum oxide significantly affects its electronic properties. Molybdenum trioxide (MoO₃) is a wide bandgap semiconductor, while reduced forms like MoO₂ are more conductive. nanografi.com The crystal structure of MoO₃ can also vary, with orthorhombic (α-MoO₃), monoclinic (β-MoO₃), and hexagonal (h-MoO₃) polymorphs exhibiting different properties. nanografi.comresearchgate.net The α-MoO₃ phase is thermodynamically the most stable and is widely studied for various applications. nanografi.com

In molybdenum-oxo complexes, the nature of the ligands can influence the metal-oxygen bond order and reactivity. nih.gov For example, studies on d² and d³ [MoO(dppe)₂Cl]⁰/⁺ complexes have shown that the d³ compound has a longer Mo-O bond and is more reactive. nih.gov

The structure of bimetallic oxo-alkoxide precursors can also dictate the properties of the final mixed-metal oxide. The molecular structure of a Ti-Mo oxo-alkoxide precursor, for instance, influences the formation of the resulting TiMoO₅ ternary oxide and its electrochemical performance. nih.govacs.org

The study of molybdenum disulfide (MoS₂), a related two-dimensional material, further highlights the importance of structure. Single-layer MoS₂ has a direct bandgap, making it suitable for optoelectronic applications, whereas bulk MoS₂ has an indirect bandgap. researchgate.netrsc.org

Broader Implications and Future Research Trajectories for Molybdenum Vi Oxo Alkoxide Chemistry

Interdisciplinary Research Opportunities in Catalysis and Materials Science

The versatility of molybdenum(VI) oxo-alkoxide chemistry creates a fertile ground for interdisciplinary research, bridging the gap between homogeneous and heterogeneous catalysis and materials science.

In catalysis , these compounds are instrumental in olefin metathesis, a powerful reaction in organic synthesis and polymer chemistry. nih.govethz.ch Well-defined molecular molybdenum(VI)-oxo complexes can be tailored to generate highly active catalyst species for olefin metathesis. nih.gov The catalytic activity can be finely tuned by modifying the electronic properties of the alkoxide ligands. For instance, the use of fluorinated alkoxides can enhance the catalytic proficiency. nih.gov This opens avenues for designing catalysts with unprecedented efficiency and selectivity. Research is also exploring their application in epoxidation reactions, a critical process in the synthesis of fine chemicals and pharmaceuticals. acs.org The mechanism of oxygen atom transfer in these reactions is a subject of intense study, with implications for designing more efficient and selective oxidation catalysts. acs.org

In materials science , molybdenum oxo-alkoxides serve as valuable single-source precursors for the synthesis of advanced materials. nih.govslu.se For example, they are used to create mixed-metal oxides with tailored properties for applications in electronics and energy storage. nih.govslu.se The controlled thermal decomposition of bimetallic Ti-Mo alkoxides has been shown to produce phase-pure TiMoO₅, a promising anode material for lithium-ion batteries. nih.govslu.se Furthermore, molybdenum oxide-based materials, often derived from alkoxide precursors, are being investigated for their use in sensors, protective coatings, and photocatalysis. lidsen.com The ability to form thin films and nanostructured materials from these precursors is particularly advantageous for developing next-generation electronic and optoelectronic devices. lidsen.comresearchgate.net

Interactive Data Table: Applications of Molybdenum Compounds
Compound Family Application Area Specific Use Key Research Finding
Molybdenum(VI) Oxo-Alkoxides Catalysis Olefin Metathesis Ligand modification tunes catalytic activity. nih.gov
Molybdenum(VI) Oxo-Alkoxides Catalysis Epoxidation Key intermediates in oxygen transfer reactions. acs.org
Molybdenum(VI) Oxo-Alkoxides Materials Science Precursors for Mixed-Metal Oxides Synthesis of TiMoO₅ for Li-ion battery anodes. nih.govslu.se
Molybdenum Oxides Materials Science Electronics Hole transport layers in organic solar cells. lidsen.com
Molybdenum Oxides Materials Science Coatings Protective and anti-reflective coatings. lidsen.com

Challenges and Emerging Research Directions in Molybdenum(VI) Oxo-Alkoxide Synthesis and Application

Despite the significant progress, several challenges remain in the synthesis and application of molybdenum(VI) oxo-alkoxides, which also define the emerging research frontiers.

A primary challenge lies in the synthesis of well-defined, stable, and highly reactive complexes. The chemistry of high-valent molybdenum is often dominated by the formation of the stable Mo=O group, which can complicate the synthesis of non-oxo or specific oxo-alkoxide species. acs.orgnih.gov The synthesis of homoleptic alkoxides, for instance, has been historically challenging. nih.gov Another hurdle is the stability of these complexes, especially under catalytic conditions, where decomposition pathways can limit their lifetime and efficiency. nih.gov For supported catalysts, achieving a uniform distribution and strong anchoring of the active molybdenum species on the support material without compromising its reactivity is a continuous area of investigation. rsc.org

Emerging research directions are focused on overcoming these challenges. There is a strong emphasis on the development of novel synthetic routes to access a wider variety of molybdenum(VI) oxo-alkoxide architectures with tailored electronic and steric properties. This includes the exploration of new ligand systems that can stabilize the molybdenum center and modulate its reactivity. nih.gov The use of N-heterocyclic carbenes (NHCs) as stabilizing ligands for cationic molybdenum oxo alkylidene complexes is a promising approach to enhance catalytic activity, particularly for terminal olefins. rsc.org

Furthermore, in-situ and operando spectroscopic techniques are being increasingly employed to understand the activation process of catalyst precursors and the nature of the active species under reaction conditions. nih.gov This provides crucial insights for the rational design of more robust and efficient catalysts. The development of low-valent molybdenum(IV)-oxo species as active catalysts for olefin metathesis is another exciting frontier. ethz.ch

Potential for Bio-Inspired Molybdenum(VI) Oxo-Alkoxide Catalyst Design

The field of bio-inspired catalysis offers a rich source of inspiration for the design of next-generation molybdenum(VI) oxo-alkoxide catalysts. Molybdenum is an essential element in various metalloenzymes that catalyze critical redox reactions in biological systems, such as sulfite (B76179) oxidase. unipd.it These enzymes achieve remarkable efficiency and selectivity under mild conditions, often utilizing an oxo-molybdenum core.

Research in this area is exploring the synthesis of molybdenum(VI) complexes with ligands that mimic the pterin (B48896) cofactor found in many molybdenum enzymes. The study of these biomimetic complexes provides fundamental insights into the mechanism of oxygen atom transfer and the factors that control the reactivity of the Mo=O bond. researchgate.netredalyc.org By understanding how nature tunes the electronic properties of the molybdenum center, researchers can apply these principles to the design of synthetic catalysts for a wide range of oxidative transformations. The replacement of molybdenum with tungsten in some biomimetic complexes has also shown interesting results, leading to increased catalytic activity in certain reactions. researchgate.net

Interactive Data Table: Compound Names
Compound Name
Molybdenum, tetramethoxyoxo-
Molybdenum(VI) oxotetramethoxide
TiMoO₅
Molybdenum(VI)-oxo complexes
Molybdenum(IV)-oxo species
Cationic molybdenum oxo alkylidene complexes

Q & A

Q. What are the established synthetic routes for preparing molybdenum, tetramethoxyoxo- complexes, and how can reaction conditions be optimized?

The synthesis typically involves ligand substitution reactions under anhydrous conditions. For example, molybdenum precursors like MoO₂Cl₂ can react with methoxide donors in dry tetrahydrofuran (THF) at 60–80°C under nitrogen. Optimization requires monitoring reaction progress via FT-IR spectroscopy (disappearance of Mo=O stretches at ~950 cm⁻¹) and adjusting stoichiometry of alkoxide ligands to prevent byproduct formation . Schlenk-line techniques are critical to exclude moisture and oxygen, which hydrolyze methoxy groups .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing molybdenum, tetramethoxyoxo- derivatives?

X-ray crystallography provides definitive structural data, particularly for identifying Mo–O–C bond angles (~110–120°) and Mo=O bond lengths (~1.68 Å). Pair with NMR (¹H/¹³C) to confirm methoxy-group integration and symmetry. For non-crystalline samples, Raman spectroscopy can distinguish Mo=O vibrations from Mo–O–C modes, while XPS validates oxidation states (Mo 3d₅/₂ binding energy ~232–234 eV for Mo(VI)) .

Q. What safety protocols are essential when handling molybdenum, tetramethoxyoxo- compounds in the lab?

Use fume hoods for all procedures to avoid inhalation of fine particulates. Wear nitrile gloves and safety goggles, as molybdenum compounds can cause skin/eye irritation. Store samples in airtight containers under inert gas to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of molybdenum, tetramethoxyoxo- complexes in oxidation reactions?

Discrepancies often arise from variations in solvent polarity, substrate accessibility, or ligand lability. Design controlled experiments comparing turnover frequencies (TOF) under identical conditions (e.g., acetonitrile vs. toluene). Use kinetic studies (UV-Vis monitoring of substrate depletion) and DFT calculations to identify active species (e.g., Mo=O vs. peroxo intermediates). Cross-reference with in-situ EXAFS to confirm structural changes during catalysis .

Q. What computational methods are effective for modeling the electronic structure and reactivity of molybdenum, tetramethoxyoxo- systems?

Employ hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Mo and 6-31G* for lighter atoms. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. MD simulations in explicit solvent models (e.g., COSMO-RS) can assess ligand stability under catalytic conditions. Validate with experimental cyclic voltammetry data (E₁/₂ for Mo(VI)/Mo(V) couples) .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate mechanistic pathways in molybdenum, tetramethoxyoxo- mediated oxygen-atom transfer reactions?

Introduce ¹⁸O into the Mo=O group via synthesis with H₂¹⁸O or labeled alkoxide precursors. Track oxygen transfer using GC-MS or IR isotope shifts. For proton-coupled electron transfer (PCET), deuterate methoxy groups and compare kinetic isotope effects (KIE) in rate-determining steps. This clarifies whether O-atom transfer proceeds via direct insertion or radical intermediates .

Q. What strategies mitigate ligand degradation in molybdenum, tetramethoxyoxo- complexes during prolonged catalytic cycles?

Stabilize ligands by incorporating electron-withdrawing substituents (e.g., CF₃ groups) to reduce nucleophilic attack. Alternatively, use bulky methoxy ligands (e.g., 2,6-di-tert-butylphenyl) to sterically shield the Mo center. Monitor ligand integrity via LC-MS post-reaction and employ sacrificial reductants (e.g., ascorbic acid) to quench reactive oxygen species .

Methodological Guidance for Addressing Contradictions

Q. How should researchers design experiments to reconcile conflicting reports on the hydrolytic stability of molybdenum, tetramethoxyoxo- complexes?

Conduct comparative stability tests in aqueous buffers (pH 3–10) using dynamic light scattering (DLS) to detect aggregation. Pair with ⁹⁵Mo NMR to track hydrolysis products. Control humidity levels using gloveboxes (<1 ppm H₂O) to isolate moisture as a variable. Reference crystallographic data to correlate stability with bond-length distortions .

Q. What statistical approaches are suitable for analyzing variability in spectroscopic data across studies?

Apply multivariate analysis (e.g., PCA) to FT-IR/Raman datasets from multiple labs to identify outliers. Use Bland-Altman plots to assess inter-lab reproducibility. For crystallographic data, compare thermal ellipsoid parameters and R-factors to evaluate structural consistency .

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